molecular formula C10H14N2O2 B13314830 Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Cat. No.: B13314830
M. Wt: 194.23 g/mol
InChI Key: UQLFFUGKGSXEIJ-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethylpyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid to form the methyl ester.

    Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 6-position.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide can be used.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other functional groups on the pyridine ring.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • Methyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate
  • Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
  • Methyl 6-(aminomethyl)-2-ethylpyridine-4-carboxylate

Comparison: Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is unique due to the specific positioning of the aminomethyl and ethyl groups on the pyridine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. For instance, the position of the aminomethyl group can influence the compound’s ability to interact with biological targets, leading to differences in its pharmacological profile.

Properties

IUPAC Name

methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFFUGKGSXEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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